N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocyclohexyl group and a dimethylpiperazinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide typically involves multi-step organic reactions. One common approach might include:
Formation of the cyanocyclohexyl intermediate: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.
Synthesis of the dimethylpiperazinyl intermediate: This involves the alkylation of piperazine with methyl iodide to introduce the dimethyl groups.
Coupling reaction: The final step involves coupling the cyanocyclohexyl intermediate with the dimethylpiperazinyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated amides or piperazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)acetamide
- N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)butanamide
Uniqueness
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide is unique due to its specific structural features, such as the combination of a cyanocyclohexyl group with a dimethylpiperazinyl group on a propanamide backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-13-11-19(3)9-10-20(13)14(2)15(21)18-16(12-17)7-5-4-6-8-16/h13-14H,4-11H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCIVMADZDJVGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(C)C(=O)NC2(CCCCC2)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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